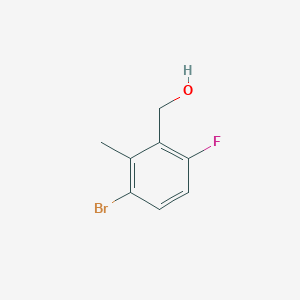

3-Bromo-6-fluoro-2-methylbenzenemethanol

Description

3-Bromo-6-fluoro-2-methylbenzenemethanol is a substituted aromatic alcohol featuring bromo (Br), fluoro (F), and methyl (CH₃) groups on a benzene ring, with a hydroxymethyl (-CH₂OH) functional group at position 1. This compound is of interest in pharmaceutical and agrochemical synthesis due to the electronic and steric effects imparted by its substituents. Bromine and fluorine, as electron-withdrawing groups, influence reactivity and stability, while the methyl group contributes to steric hindrance. The benzenemethanol moiety enhances solubility in polar solvents compared to non-functionalized analogs.

Properties

IUPAC Name |

(3-bromo-6-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBVSNSQZMXKKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1CO)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-methylbenzenemethanol typically involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of a hydroxymethyl group. One common method involves the following steps:

Bromination: The starting material, 2-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-methylphenol.

Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent such as potassium fluoride in the presence of a phase-transfer catalyst to obtain 3-bromo-6-fluoro-2-methylphenol.

Hydroxymethylation: Finally, the fluorinated product is treated with formaldehyde and a reducing agent such as sodium borohydride to introduce the hydroxymethyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-methylbenzenemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine and fluorine substituents can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium methoxide or sodium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or sodium thiolate in dimethyl sulfoxide.

Major Products Formed

Oxidation: 3-Bromo-6-fluoro-2-methylbenzoic acid.

Reduction: 2-Methylphenylmethanol.

Substitution: 3-Methoxy-6-fluoro-2-methylphenylmethanol or 3-Thiomethyl-6-fluoro-2-methylphenylmethanol.

Scientific Research Applications

3-Bromo-6-fluoro-2-methylbenzenemethanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methylbenzenemethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Functional Group and Substituent Positioning

- 3-Bromo-6-fluoro-2-methylbenzenemethanol: Substituents: Br (position 3), F (position 6), CH₃ (position 2), -CH₂OH (position 1). Functional group: Primary alcohol (-CH₂OH). Electronic effects: Electron-withdrawing Br and F groups meta and para to the alcohol, respectively, may increase acidity of the hydroxyl proton.

- 2-Bromo-3-fluorobenzyl alcohol (): Substituents: Br (position 2), F (position 3), -CH₂OH (position 1).

- Ethyl 5-bromo-2-fluorobenzoate (): Substituents: Br (position 5), F (position 2), ester (-COOEt) at position 1. Functional group: Ester instead of alcohol. The ester group reduces polarity and hydrogen-bonding capacity, leading to lower water solubility than benzenemethanol derivatives .

Physical Properties

The following table extrapolates properties based on analogs (e.g., halogenated benzene derivatives in ):

*Estimated values based on analogs.

Key Research Findings

- Steric Effects : Methyl groups in ortho positions (e.g., 2-methyl in the target compound) reduce reaction rates in substitution reactions compared to meta- or para-substituted analogs .

- Solubility: Benzenemethanol derivatives generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO) than esters or non-functionalized bromo/fluoroarenes .

- Thermal Stability : Halogenated benzenes with multiple electron-withdrawing groups (e.g., Br, F) show higher thermal stability, as seen in 1-bromo-3-chloro-5-fluorobenzene (), which has a low boiling point (38°C) due to weaker intermolecular forces .

Biological Activity

3-Bromo-6-fluoro-2-methylbenzenemethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrF

- CAS Number :

Biological Activity Overview

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of bromine and fluorine substituents can enhance the lipophilicity and bioactivity of the compound, making it a candidate for further investigation in antimicrobial applications. Studies have shown that halogenated phenols can disrupt microbial cell membranes, leading to cell death.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer activity. Compounds with similar structural motifs have demonstrated the ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The mechanism may involve the inhibition of key enzymes or receptors associated with tumor growth.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell metabolism.

- Receptor Modulation : It could interact with cellular receptors, altering downstream signaling pathways that promote cell survival.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may induce oxidative stress, leading to cellular damage and apoptosis.

Case Studies

-

Antimicrobial Activity Study

A study conducted on various halogenated phenolic compounds found that this compound exhibited significant activity against Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics. -

Anticancer Efficacy in vitro

In vitro assays using breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Research Findings

| Study Type | Findings |

|---|---|

| Antimicrobial Study | Effective against Gram-positive bacteria; MIC values comparable to antibiotics. |

| Anticancer Study | Induced apoptosis in cancer cell lines; dose-dependent effects observed. |

| Mechanistic Insights | Inhibition of key metabolic enzymes and modulation of oxidative stress pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.